2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040668-52-7
VCID: VC8199340
InChI: InChI=1S/C19H17BrN2O2S/c1-12-6-7-13(2)16(8-12)22-18(23)11-25-19-21-10-17(24-19)14-4-3-5-15(20)9-14/h3-10H,11H2,1-2H3,(H,22,23)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br
Molecular Formula: C19H17BrN2O2S
Molecular Weight: 417.3 g/mol

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

CAS No.: 1040668-52-7

Cat. No.: VC8199340

Molecular Formula: C19H17BrN2O2S

Molecular Weight: 417.3 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide - 1040668-52-7

Specification

CAS No. 1040668-52-7
Molecular Formula C19H17BrN2O2S
Molecular Weight 417.3 g/mol
IUPAC Name 2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Standard InChI InChI=1S/C19H17BrN2O2S/c1-12-6-7-13(2)16(8-12)22-18(23)11-25-19-21-10-17(24-19)14-4-3-5-15(20)9-14/h3-10H,11H2,1-2H3,(H,22,23)
Standard InChI Key AHDNUDRHBLYQOI-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br
Canonical SMILES CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br

Introduction

Chemical Identity and Structural Analysis

PropertyValueSource
Molecular FormulaC₁₉H₁₇BrN₂O₂S
Molecular Weight417.3 g/mol
Calculated LogP~3.2 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, oxazole N, S=O)

The bromine atom at the phenyl para position enhances electrophilicity, potentially facilitating interactions with nucleophilic residues in biological targets .

Synthetic Methodology and Characterization

Proposed Synthesis Pathways

While explicit synthetic details for this compound are unavailable in public literature, its structure suggests a multi-step route involving:

  • Oxazole Ring Formation: Cyclocondensation of a brominated β-ketoamide with a thioamide precursor under dehydrating conditions.

  • Sulfanyl Acetamide Coupling: Thiol-ene "click" chemistry between the oxazole-thiol intermediate and chloroacetamide derivatives.

  • Buchwald-Hartwig Amination: Introduction of the 2,5-dimethylphenyl group via palladium-catalyzed cross-coupling .

Analytical Characterization

Critical characterization data would likely include:

  • ¹H NMR: Resonances at δ 7.8–8.1 ppm (oxazole C-H), δ 2.3 ppm (methyl groups), and δ 10.2 ppm (amide NH) .

  • HRMS: Molecular ion peak at m/z 417.0321 (C₁₉H₁₇⁷⁹BrN₂O₂S⁺).

  • X-ray Crystallography: Predicted planar geometry with dihedral angles <20° between aromatic rings .

Biological Activity and Mechanistic Insights

Hypothesized Target Engagement

Structural analogs featuring bromophenyl-oxazole motifs demonstrate activity against:

  • KCNQ Potassium Channels: Modulation of neuronal excitability, as seen in compounds with similar acetamide-thioether linkages .

  • ROR-γ Nuclear Receptors: Transcriptional regulation in autoimmune diseases, suggested by patent WO2018138362A1 .

  • Microbial Enzymes: Inhibition of bacterial UDP-N-acetylmuramate dehydrogenase via bromine-mediated halogen bonding .

Structure-Activity Relationship (SAR) Considerations

Comparative analysis with the dimethoxyphenyl analog (CAS 1040667-43-3) reveals:

FeatureDimethylphenyl DerivativeDimethoxyphenyl Analog
SolubilityLower (logP ~3.2)Higher (logP ~2.8)
Metabolic StabilityEnhanced (methyl groups)Reduced (demethylation risk)
Target AffinityPrefers hydrophobic pocketsFavors polar interactions

The 2,5-dimethyl substitution likely improves membrane permeability but may reduce aqueous solubility—a critical trade-off in CNS-targeted therapeutics .

Research Applications and Future Directions

Computational Modeling Predictions

Docking studies of analogous compounds predict:

  • Strong binding to KCNQ2/3 channels (ΔG = -9.2 kcal/mol) via bromine-Arg213 interactions .

  • Moderate ROR-γ LBD occupancy (Ki ~450 nM) through acetamide-helix 12 contacts .

Challenges and Innovation Opportunities

Current Limitations

  • No in vivo efficacy or toxicity data reported.

  • Synthetic routes require optimization for enantiomeric purity.

  • Limited understanding of off-target effects on cytochrome P450 enzymes.

Recommended Research Priorities

  • Proteome-wide Binding Assays: Identify off-targets using thermal shift profiling.

  • Metabolite Identification: Characterize hepatic degradation pathways.

  • Co-crystallization Studies: Resolve target-bound structures for rational design.

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